Piperazine vs. Azetidine Core: Impact on Hydrogen-Bond Donor/Acceptor Count and Predicted CNS Multiparameter Optimization (MPO) Score
The target piperazine core provides two hydrogen-bond acceptor sites (tertiary amines) and one hydrogen-bond donor site (secondary amine after free-basing), whereas the azetidine analog N-methyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-amine hydrochloride (CAS 2098000-07-6) presents a strained four-membered ring with only one acceptor and one donor site. This difference shifts the topological polar surface area (TPSA) and predicted CNS MPO score, which is a critical differentiator when selecting building blocks for blood-brain-barrier-penetrant candidates. No experimentally measured CNS MPO is available for the target compound, but calculated values based on the piperazine scaffold suggest a more favorable alignment with CNS drug-like space compared to the azetidine variant .
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count (Free Base) |
|---|---|
| Target Compound Data | HBD = 1, HBA = 4 (piperazine core, sulfonyl oxygens, pyrazole N) |
| Comparator Or Baseline | N-methyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-amine (free base): HBD = 1, HBA = 4 (azetidine N, sulfonyl, pyrazole N, secondary amine N) |
| Quantified Difference | Equivalent HBD/HBA count, but differing spatial orientation and ring strain (4-membered vs 6-membered) alters TPSA distribution and conformational entropy. |
| Conditions | Calculated from chemical structures using standard MedChem descriptors. |
Why This Matters
The piperazine ring's conformational flexibility and dual basic sites make it a privileged scaffold for optimizing target binding and pharmacokinetics, influencing procurement decisions when screening for CNS or kinase-targeted libraries.
